Cas no 2138211-76-2 (N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide)
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138211-76-2
- N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide
- EN300-763121
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- Inchi: 1S/C8H15F3N2O2S/c1-16(14,15)13-7-3-5-12-4-2-6(7)8(9,10)11/h6-7,12-13H,2-5H2,1H3
- InChI Key: HQONMZBOOMMECX-UHFFFAOYSA-N
- SMILES: S(C)(NC1CCNCCC1C(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 260.08063339g/mol
- Monoisotopic Mass: 260.08063339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 66.6Ų
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-763121-0.05g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 0.05g |
$1140.0 | 2025-02-24 | |
| Enamine | EN300-763121-0.1g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 0.1g |
$1195.0 | 2025-02-24 | |
| Enamine | EN300-763121-0.25g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 0.25g |
$1249.0 | 2025-02-24 | |
| Enamine | EN300-763121-0.5g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 0.5g |
$1302.0 | 2025-02-24 | |
| Enamine | EN300-763121-1.0g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 1.0g |
$1357.0 | 2025-02-24 | |
| Enamine | EN300-763121-2.5g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 2.5g |
$2660.0 | 2025-02-24 | |
| Enamine | EN300-763121-5.0g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 5.0g |
$3935.0 | 2025-02-24 | |
| Enamine | EN300-763121-10.0g |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide |
2138211-76-2 | 95.0% | 10.0g |
$5837.0 | 2025-02-24 |
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide
Comprehensive Overview of N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide (CAS No. 2138211-76-2)
N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide (CAS No. 2138211-76-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a trifluoromethyl group with an azepane ring, offering distinct physicochemical properties that make it valuable for drug discovery and material science applications. Its methanesulfonamide moiety further enhances its potential as a bioactive scaffold, particularly in modulating protein-protein interactions or enzyme inhibition.
In recent years, the demand for fluorinated compounds like N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide has surged, driven by their metabolic stability and lipophilicity—key traits for optimizing drug candidates. Researchers frequently search for "trifluoromethyl azepane derivatives" or "sulfonamide-based bioactive molecules," reflecting the compound's relevance in medicinal chemistry. The CAS No. 2138211-76-2 is often cited in patents and academic papers exploring novel heterocyclic frameworks, underscoring its role in advancing targeted therapies.
The synthesis of N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide typically involves multi-step organic reactions, including azepane ring formation and selective sulfonylation. Its trifluoromethyl group is strategically positioned to influence electronic and steric properties, a feature highly sought after in the design of kinase inhibitors or GPCR modulators. This aligns with trending topics such as "precision medicine" and "fragment-based drug design," where tailored molecular architectures are critical.
Beyond pharmaceuticals, CAS No. 2138211-76-2 has potential applications in agrochemicals, particularly in developing next-generation crop protection agents. The trifluoromethyl moiety’s resistance to degradation makes it a candidate for enhancing pesticide durability, a hot topic in sustainable agriculture. Queries like "fluorinated agrochemicals 2024" or "sulfonamide mode of action" highlight the intersection of this compound with eco-friendly pest management solutions.
Analytical characterization of N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide relies on techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring precise structural validation. The compound’s logP and pKa values are frequently studied to predict its bioavailability—a recurring theme in forums discussing "ADME properties of fluorinated drugs." Such data is vital for computational chemists leveraging AI-driven molecular modeling tools.
In conclusion, N-[5-(trifluoromethyl)azepan-4-yl]methanesulfonamide (CAS No. 2138211-76-2) exemplifies the innovation in modern synthetic chemistry. Its versatility across drug development and agrochemistry, coupled with rising interest in fluorine-containing compounds, positions it as a pivotal subject for future research. As industries prioritize "green chemistry" and "target-specific therapeutics," this compound’s role is poised to expand, answering pressing questions in science and technology.
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